N-(3,5-difluorophenyl)-4-ethyl-4-(hydroxymethyl)piperidine-1-carboxamide
Description
N-(3,5-difluorophenyl)-4-ethyl-4-(hydroxymethyl)piperidine-1-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperidine ring substituted with a hydroxymethyl group and an ethyl group, along with a carboxamide group attached to a 3,5-difluorophenyl moiety.
Properties
IUPAC Name |
N-(3,5-difluorophenyl)-4-ethyl-4-(hydroxymethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O2/c1-2-15(10-20)3-5-19(6-4-15)14(21)18-13-8-11(16)7-12(17)9-13/h7-9,20H,2-6,10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPQSGXXYHVCGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1)C(=O)NC2=CC(=CC(=C2)F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-difluorophenyl)-4-ethyl-4-(hydroxymethyl)piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde as a reagent.
Attachment of the 3,5-difluorophenyl Group: The 3,5-difluorophenyl group can be attached through a nucleophilic substitution reaction, using a suitable fluorinated aromatic compound.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, typically involving an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-difluorophenyl)-4-ethyl-4-(hydroxymethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
N-(3,5-difluorophenyl)-4-ethyl-4-(hydroxymethyl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-difluorophenyl)-4-ethyl-4-(hydroxymethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(3,5-difluorophenyl)-4-ethyl-4-(hydroxymethyl)piperidine-1-carboxamide can be compared with other similar compounds, such as:
N-(3,5-dimethylphenyl)-4-ethyl-4-(hydroxymethyl)piperidine-1-carboxamide: Similar structure but with methyl groups instead of fluorine atoms.
N-(3,5-dichlorophenyl)-4-ethyl-4-(hydroxymethyl)piperidine-1-carboxamide: Similar structure but with chlorine atoms instead of fluorine atoms.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
